Ach-806

Description

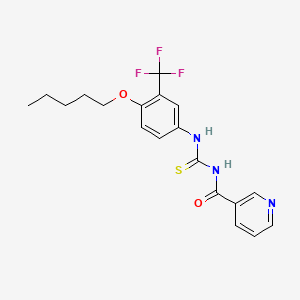

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSGOXONRXFGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870142-71-5 | |

| Record name | ACH-806 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACH-806 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ACH-806: A Deep Dive into its Mechanism of Action as an HCV NS4A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV).[1] It exhibits a novel mechanism of action by targeting the viral non-structural protein 4A (NS4A).[1][2] This technical guide provides an in-depth analysis of the molecular interactions, effects on the viral replication complex, and the experimental basis for our understanding of this compound's function. The information presented is collated from key research articles to serve as a comprehensive resource for professionals in the field of antiviral drug development.

Core Mechanism of Action: Targeting the HCV Replication Complex

This compound functions as an NS4A antagonist, inhibiting HCV RNA replication.[1][2] Its primary mode of action does not involve the direct inhibition of HCV polyprotein translation or processing.[1] Instead, this compound instigates a series of events that culminate in the disruption of the viral replication complex (RC).[1]

Upon administration, this compound triggers the formation of a 14 kDa homodimeric form of NS4A (p14).[1] The emergence of p14 is associated with a reduction in the levels of both NS3 and NS4A within the replication complexes.[1][2] This reduction is a consequence of the accelerated degradation of these proteins, which is a direct result of this compound's interaction with NS4A.[1] The depletion of NS3 and NS4A from the RCs effectively halts viral RNA replication.[1]

The interaction between NS3 and NS4A is crucial for the proper functioning of the HCV replication machinery. NS4A acts as a cofactor for the NS3 protease and helicase activities. By binding to NS4A, this compound disrupts this critical interaction, leading to the observed downstream effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Virus Genotype | Cell Line | Reference |

| EC50 | 14 nM | Genotype 1b | Huh-luc/neo | [2][3] |

Table 1: In Vitro Efficacy of this compound

| Mutation | Location | Amino Acid Change | Fold Resistance | Reference |

| C16S | NS3 | Cysteine to Serine | >100 | [4] |

| A39V | NS3 | Alanine to Valine | >100 | [4] |

Table 2: Resistance Mutations to this compound

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

HCV Replicon Assay for EC50 Determination

This assay is used to determine the concentration of this compound that inhibits 50% of HCV replication in a cellular context.

Cell Line: Huh-luc/neo cells, which are human hepatoma cells containing an HCV genotype 1b replicon with a luciferase reporter gene.[5]

Protocol:

-

Huh-luc/neo cells are seeded in 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[5]

-

After 24 hours, serial dilutions of this compound in 100% dimethyl sulfoxide (DMSO) are added to the cells. The final DMSO concentration is maintained at 0.5%.[5]

-

The cells are incubated for an additional 72 hours (for a total of 96 hours post-seeding).[5]

-

The level of HCV replicon replication is quantified by measuring the luciferase activity using a commercial luciferase assay kit.[5]

-

The EC50 value is calculated from the dose-response curve.

Resistance Selection Studies

These studies are performed to identify viral mutations that confer resistance to this compound.

Protocol:

-

HCV replicon cells are cultured in the presence of increasing concentrations of this compound.[4]

-

Cell clones that are able to replicate in the presence of high concentrations of the inhibitor are selected and expanded.[4]

-

The entire coding region of the HCV replicon from these resistant clones is sequenced to identify mutations.[4]

-

Reverse genetics is then used to introduce the identified mutations into a wild-type replicon to confirm that these specific mutations are responsible for the resistance phenotype.[4]

Immunoprecipitation and Western Blotting for Protein Analysis

This method is used to analyze the levels of viral proteins within the cell and in replication complexes.

Protocol:

-

HCV replicon cells are treated with this compound or a vehicle control.

-

Cells are lysed, and the total protein concentration is determined.

-

For immunoprecipitation, cell lysates are incubated with an antibody specific to a viral protein (e.g., anti-NS3 antibody) to pull down the protein and its interacting partners.[2]

-

The immunoprecipitated proteins or total cell lysates are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane and probed with specific primary antibodies (e.g., anti-NS3, anti-NS4A).

-

A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the signal is visualized. The intensity of the bands is quantified to determine the relative protein amounts.[2]

Visualizations

Signaling Pathway of this compound Action

References

- 1. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

ACH-806: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-806, also known as GS-9132, is a potent and specific inhibitor of the Hepatitis C Virus (HCV). Discovered by Achillion Pharmaceuticals, this small molecule represents a novel class of antiviral agents that target the viral non-structural protein 4A (NS4A). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound, presenting key data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Although the clinical development of this compound was discontinued due to observations of reversible nephrotoxicity, the innovative approach to targeting HCV replication through NS4A antagonism remains a significant area of interest in antiviral research.

Discovery

The discovery of this compound stemmed from a cell-based screening campaign utilizing a high-throughput HCV replicon system. This system allows for the study of viral RNA replication in a cellular context without the production of infectious virus particles.

High-Throughput Screening

Achillion Pharmaceuticals screened their chemical library for compounds that could inhibit HCV replication in Huh-7 cells harboring an HCV genotype 1b subgenomic replicon. The replicon contained a luciferase reporter gene, allowing for a rapid and quantitative assessment of antiviral activity by measuring the reduction in luciferase expression.

Hit Identification and Lead Optimization

Initial screening identified a thiourea-based scaffold as a promising starting point for lead optimization. Structure-activity relationship (SAR) studies were conducted to enhance the potency and improve the pharmacokinetic properties of the initial hits. This optimization process led to the identification of this compound as a lead candidate with potent and specific anti-HCV activity.

Chemical Synthesis

The chemical synthesis of this compound involves the reaction of two key intermediates: 4-(pentyloxy)-3-(trifluoromethyl)benzenamine and pyridine-3-carbonyl isothiocyanate. The synthesis of these precursors is outlined below, followed by the final coupling step.

Synthesis of 4-(pentyloxy)-3-(trifluoromethyl)benzenamine

The synthesis of this aniline derivative can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is described in U.S. Patent 7,476,686.

Synthesis of Pyridine-3-carbonyl isothiocyanate

This reactive intermediate can be prepared from nicotinoyl chloride (pyridine-3-carbonyl chloride) and a thiocyanate salt, such as potassium or sodium thiocyanate.

Final Synthesis of this compound

The final step in the synthesis of this compound is the coupling of the two key intermediates.

Experimental Protocol: Synthesis of 1-(4-(pentyloxy)-3-(trifluoromethyl)phenyl)-3-(nicotinoyl)thiourea (this compound)

-

To a solution of 4-(pentyloxy)-3-(trifluoromethyl)benzenamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a solution of pyridine-3-carbonyl isothiocyanate (1.1 eq) in the same solvent.

-

The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, during which the product precipitates.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product is collected by filtration, washed with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the desired product, this compound, as a solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibition of HCV replication with a novel mechanism of action targeting the NS4A protein.

In Vitro Antiviral Activity

The antiviral activity of this compound was primarily assessed using HCV replicon assays.

| Assay Type | HCV Genotype | Cell Line | EC50 (nM) [1] | CC50 (µM) |

| Luciferase Reporter Replicon | 1b | Huh-luc/neo | 14 | >10 |

Table 1: In Vitro Activity of this compound

Experimental Protocol: HCV Replicon Assay (Luciferase-based)

-

Cell Seeding: Huh-luc/neo cells, which stably harbor an HCV genotype 1b replicon with a luciferase reporter gene, are seeded into 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Compound Addition: After 24 hours, serial dilutions of this compound in dimethyl sulfoxide (DMSO) are added to the cells. The final DMSO concentration is maintained at a level that does not affect cell viability (e.g., 0.5%).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Assay: After incubation, the cell culture medium is removed, and the cells are lysed. The luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

-

Cytotoxicity Assay: A parallel assay, such as an MTS assay, is performed to determine the 50% cytotoxic concentration (CC50) of the compound.

Mechanism of Action: NS4A Antagonism

This compound acts as an antagonist of the HCV NS4A protein. NS4A is a small viral protein that serves as a cofactor for the NS3 protease and is crucial for the formation of the viral replication complex.

This compound is believed to bind to NS4A, thereby altering its conformation and disrupting its interaction with NS3 and other components of the replication complex. This disruption leads to an altered composition of the replication complex, rendering it dysfunctional and unable to efficiently synthesize new viral RNA.

Structure-Activity Relationship (SAR)

While detailed SAR studies for the this compound series are not extensively published in the public domain, some general observations can be made based on the chemical structure and related patents.

-

Thiourea Core: The acylthiourea moiety is crucial for the antiviral activity, likely acting as a key binding motif to the target protein.

-

Aromatic Substituents: The nature and position of substituents on the two aromatic rings significantly influence the potency and pharmacokinetic properties of the compounds. The 4-pentyloxy and 3-trifluoromethyl groups on the phenyl ring, and the pyridine nitrogen, are likely important for optimizing target engagement and overall drug-like properties.

Clinical Development and Discontinuation

This compound advanced into Phase I clinical trials. While it demonstrated proof-of-concept antiviral activity in HCV-infected patients, its development was halted due to findings of reversible nephrotoxicity.

Conclusion

This compound represents a pioneering effort in the development of HCV inhibitors with a novel mechanism of action. Its discovery through replicon-based screening and its unique targeting of the NS4A protein have provided valuable insights for the field of antiviral drug discovery. Although its clinical journey was cut short, the story of this compound underscores the importance of exploring novel viral targets and the challenges associated with translating potent in vitro activity into a safe and effective therapeutic. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers working on the next generation of antiviral agents.

References

α-Conotoxin aCh-806: A Technical Guide to its Structure, Properties, and Mechanism of Action

Introduction

The designation "aCh-806" does not correspond to a formally recognized α-conotoxin in publicly available scientific literature. It is possible that this is an internal, project-specific identifier or a less common synonym for a known α-conotoxin. However, the prefix "aCh" strongly suggests a molecule targeting nicotinic acetylcholine receptors (nAChRs), a hallmark of the α-conotoxin family of peptides.[1][2] These peptides, derived from the venom of marine cone snails, are potent and selective antagonists of nAChRs, making them valuable tools for neuroscience research and potential leads for drug development.[1][3]

This guide will focus on a well-characterized α-conotoxin, TxIB , isolated from Conus textile, as a representative example that aligns with the likely interests of researchers investigating neuroactive peptides that modulate cholinergic signaling. α-Conotoxin TxIB is a 16-amino acid peptide that exhibits high selectivity for the α6/α3β2β3 subtype of nicotinic acetylcholine receptors.[4][5]

Chemical Structure and Properties

α-Conotoxins are characterized by their small size and a rigid structure stabilized by two disulfide bonds.[1][4] The primary structure of α-conotoxin TxIB and its key physicochemical properties are summarized below.

Amino Acid Sequence and Disulfide Connectivity

The sequence of α-conotoxin TxIB is GCCSDPPCRNKHPDLC-amide.[4][5] The peptide is C-terminally amidated. The disulfide bond connectivity follows the typical pattern for α-conotoxins, which is Cys1-Cys3 and Cys2-Cys4.[6]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C68H101N21O22S4 | Calculated |

| Molecular Weight | 1733.9 g/mol | Calculated |

| Amino Acid Sequence | GCCSDPPCRNKHPDLC-amide | [4][5] |

| Disulfide Bonds | Cys2-Cys8, Cys3-Cys15 | [6] |

| Isoelectric Point (pI) | 7.85 | Calculated |

| Extinction Coefficient | 1250 M⁻¹cm⁻¹ (assuming all Cys are reduced) | Calculated |

Note: Calculated values are based on the primary sequence using standard biochemical algorithms.

Biological Activity and Mechanism of Action

α-Conotoxin TxIB is a potent and selective antagonist of the α6/α3β2β3 nicotinic acetylcholine receptor subtype.[4][5]

In Vitro Potency

| Receptor Subtype | IC₅₀ (nM) | Assay System | Reference |

| α6/α3β2β3 nAChR | 28 | Xenopus laevis oocytes expressing rat nAChRs | [5] |

| α3β2 nAChR | >10,000 | Xenopus laevis oocytes expressing rat nAChRs | [4] |

| α6/α3β4 nAChR | >10,000 | Xenopus laevis oocytes expressing rat nAChRs | [4] |

| α3β4 nAChR | >10,000 | Xenopus laevis oocytes expressing rat nAChRs | [4] |

Signaling Pathway

α-Conotoxins act as competitive antagonists at the acetylcholine binding site on nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels, and their activation by acetylcholine leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the postsynaptic membrane and propagation of the nerve impulse.[7] By binding to the receptor, α-conotoxin TxIB prevents acetylcholine from binding and activating the channel, thus inhibiting neuronal signaling.[1]

Figure 1: Signaling pathway of nicotinic acetylcholine receptor and its antagonism by α-conotoxin TxIB.

Experimental Protocols

The characterization of α-conotoxins like TxIB involves a series of well-established experimental procedures.

Peptide Synthesis and Purification

A standard protocol for the synthesis and purification of α-conotoxins is as follows:

Figure 2: Experimental workflow for the synthesis and purification of α-conotoxin TxIB.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Oxidative Folding: The linear, reduced peptide is dissolved in a basic buffer (e.g., ammonium bicarbonate) and allowed to fold through air oxidation, forming the disulfide bonds.

-

Purification: The folded peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing TFA.

-

Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Lyophilization: The pure peptide is lyophilized to obtain a stable powder.

Structural Determination by NMR Spectroscopy

The three-dimensional structure of α-conotoxin TxIB in solution was determined using nuclear magnetic resonance (NMR) spectroscopy.[5]

Figure 3: Workflow for determining the 3D solution structure of an α-conotoxin by NMR.

Methodology:

-

Sample Preparation: A concentrated solution of the purified peptide is prepared in an appropriate solvent system (e.g., 90% H₂O/10% D₂O).

-

NMR Data Acquisition: A series of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to assign proton resonances and measure through-space proton-proton distances.

-

Structure Calculation: The distance restraints obtained from the NOESY spectra are used in computational algorithms (e.g., simulated annealing or molecular dynamics) to calculate a family of structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various geometric and energetic criteria.

Functional Characterization by Two-Electrode Voltage Clamp

The biological activity of α-conotoxin TxIB was determined by expressing specific nAChR subtypes in Xenopus laevis oocytes and measuring the effect of the toxin on acetylcholine-induced currents using two-electrode voltage clamp electrophysiology.[5]

Figure 4: Experimental workflow for the functional characterization of an α-conotoxin.

Methodology:

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the specific α and β subunits of the nAChR to be studied.

-

Receptor Expression: The oocytes are incubated for 2-5 days to allow for the expression and assembly of the nAChR subunits on the oocyte membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two electrodes for voltage clamping. The membrane potential is held at a constant value (e.g., -70 mV).

-

Data Acquisition: Acetylcholine is applied to the oocyte to elicit an inward current, which is measured. The oocyte is then incubated with the α-conotoxin for a set period, and acetylcholine is reapplied. The reduction in the current amplitude in the presence of the toxin is used to determine the extent of inhibition.

-

Dose-Response Analysis: By testing a range of toxin concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.

Conclusion

While the specific identity of "this compound" remains unclear, the principles and methodologies outlined in this guide using α-conotoxin TxIB as a representative example provide a comprehensive framework for the study of α-conotoxins. These peptides continue to be invaluable pharmacological probes for dissecting the roles of different nAChR subtypes in the nervous system and hold promise for the development of novel therapeutics for a range of neurological disorders.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Alpha-conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel α-Conotoxin from Conus textile That Selectively Targets α6/α3β2β3 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a novel α-conotoxin from conus textile that selectively targets α6/α3β2β3 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

ACH-806: A Technical Deep Dive into its NS4A Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) that operates through a novel mechanism of action as an NS4A antagonist. Unlike direct-acting antivirals that target the enzymatic activity of viral proteases or polymerases, this compound disrupts the structural integrity and function of the HCV replication complex. This in-depth technical guide synthesizes the current understanding of this compound's activity, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and providing visual representations of the underlying biological pathways and experimental workflows.

Introduction

The Hepatitis C virus (HCV) nonstructural protein 4A (NS4A) is a small, 54-amino acid polypeptide that functions as an essential cofactor for the NS3 serine protease. The stable, non-covalent heterodimerization of NS3 and NS4A is critical for proteolytic processing of the HCV polyprotein and for anchoring the replication complex to intracellular membranes. This compound was identified through compound library screening as a specific inhibitor of HCV replication.[1] This document provides a comprehensive overview of the preclinical data elucidating the unique NS4A-antagonist activity of this compound.

Mechanism of Action

This compound exerts its antiviral effect not by inhibiting viral enzymatic activity, but by altering the composition and function of the viral replication complex.[1] The primary mechanism involves the induction of a homodimeric form of NS4A, a 14-kDa species referred to as p14.[1]

The formation of p14 is negatively regulated by NS3. In the presence of this compound, the interaction between NS3 and NS4A is impaired, leading to an accumulation of p14.[1][2] This, in turn, is associated with the accelerated degradation of both NS3 and NS4A, ultimately disrupting the integrity of the replication complex and inhibiting viral RNA synthesis.[1][2] Notably, this compound does not affect the initial translation and processing of the HCV polyprotein.[1]

Caption: Workflow for EC50 determination.

Immunoprecipitation and Western Blotting for NS3-NS4A Interaction

This protocol is used to assess the effect of this compound on the interaction between NS3 and NS4A.

-

Cell Line: Huh-9-13 replicon cells.

-

Protocol:

-

Treat Huh-9-13 replicon cells with this compound (e.g., 5 µM) overnight.

-

Lyse the cells and divide the lysate into two portions.

-

Input Control: Subject the smaller portion of the lysate directly to SDS-PAGE and Western blotting with an anti-NS3 antibody to determine the total NS3 level.

-

Immunoprecipitation: Subject the larger portion of the lysate to immunoprecipitation with an anti-NS4A antibody.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform Western blotting with an anti-NS3 antibody to detect the amount of NS3 co-immunoprecipitated with NS4A.

-

Quantify the band densities to compare the amount of NS4A-bound NS3 in treated versus untreated cells.

-

dot

Caption: Immunoprecipitation workflow.

Clinical Development

This compound, under the designation GS-9132, entered a Phase I clinical trial in August 2005. This was a double-blind, randomized, placebo-controlled, dose-escalation study designed to evaluate the pharmacokinetics, tolerability, and safety of single escalating doses in healthy volunteers. [3]Additionally, a proof-of-concept clinical trial in genotype 1 HCV-infected patients has been mentioned in the literature, which reportedly showed antiviral activity. [1][2]However, detailed results from these clinical studies are not extensively available in the public domain.

Conclusion

This compound represents a novel class of HCV inhibitors with a unique mechanism of action targeting the viral nonstructural protein NS4A. By inducing the formation of an NS4A homodimer and promoting the degradation of key components of the replication complex, this compound effectively inhibits viral RNA synthesis. Its potent in vitro activity and distinct resistance profile made it a subject of interest for further development. The data presented in this technical guide provide a comprehensive overview of the preclinical characterization of this compound's NS4A antagonist activity, offering valuable insights for researchers and drug development professionals in the field of antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Virological response after 6 week triple-drug regimens for hepatitis C: a proof-of-concept phase 2A cohort study [natap.org]

- 3. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of ACH-806: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of ACH-806 (also known as GS-9132), a novel, small-molecule inhibitor of the Hepatitis C Virus (HCV). This compound demonstrates a unique mechanism of action by targeting the viral non-structural protein 4A (NS4A). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the compound's mechanism through signaling pathway and experimental workflow diagrams.

Core Efficacy and Cytotoxicity Data

This compound exhibits potent antiviral activity against HCV genotype 1 in vitro.[1][2] The following tables summarize the key quantitative data from in vitro studies.

| Parameter | Cell Line | HCV Genotype | Value | Reference |

| EC50 | Huh-luc/neo | 1b | 14 nM | [3] |

| EC50 | Replicon Cells | 1a and 1b | 10 - 50 nM | [1] |

| CC50 | Huh-luc/neo | N/A | > 10 µM | [4] |

Table 1: Antiviral Activity and Cytotoxicity of this compound. EC50 (50% effective concentration) values indicate the concentration of this compound required to inhibit 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death.

Mechanism of Action: An NS4A Antagonist

This compound functions as an antagonist of NS4A, a critical cofactor for the NS3 protease and a key organizer of the viral replication complex.[5] Unlike direct inhibitors of the NS3 protease or the NS5B polymerase, this compound disrupts the composition and function of the replication machinery.[1][5]

Treatment with this compound leads to a series of events within the host cell that ultimately suppress viral replication:

-

Disruption of NS3-NS4A Interaction: this compound impairs the interaction between the NS3 protease and its cofactor, NS4A.[1][6]

-

Induction of NS4A Dimerization: This disruption triggers the formation of a 14 kDa homodimer of NS4A, termed p14.[1][5]

-

Accelerated Degradation of Viral Proteins: The formation of p14 is associated with the accelerated degradation of both NS3 and NS4A.[1][5]

-

Altered Replication Complex Composition: The reduction in NS3 and NS4A levels alters the composition of the viral replication complexes, thereby inhibiting HCV RNA replication.[5]

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

In Vitro Resistance Profile

Resistance to this compound has been studied in HCV replicon systems. Notably, resistance mutations do not map to the NS4A protein itself. Instead, substitutions conferring resistance have been identified in the N-terminal region of the NS3 protein, specifically at amino acid positions 16 (Cysteine to Serine) and 39 (Alanine to Valine).[7] This region of NS3 is crucial for its interaction with NS4A.[7]

Importantly, replicon variants resistant to this compound remain sensitive to other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors, indicating a lack of cross-resistance.[7][8]

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize this compound.

HCV Replicon Assay

This assay is fundamental for evaluating the antiviral activity of compounds like this compound in a cell-based system that mimics viral replication.

Objective: To determine the EC50 of this compound against HCV replication.

Materials:

-

Huh-luc/neo cells (human hepatoma cells containing an HCV genotype 1b replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed Huh-luc/neo cells in 96-well plates at a density of 8,000 cells per well in 200 µL of DMEM supplemented with 10% FBS.[3]

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Treatment: After 24 hours of cell incubation, add the diluted this compound to the cells at a final DMSO concentration of 0.5%.[3]

-

Incubation: Incubate the plates for 72 hours.

-

Luciferase Measurement: Quantify the inhibition of HCV replicon replication by measuring luciferase activity using a commercial kit.[3]

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

The following diagram outlines the workflow for the HCV replicon assay.

Caption: Workflow of the HCV replicon assay.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells, providing an indication of the compound's therapeutic window.

Objective: To determine the CC50 of this compound.

Materials:

-

Huh-7 cells (or other suitable human cell line)

-

DMEM

-

FBS

-

This compound

-

DMSO

-

96-well plates

-

MTS reagent (or other viability assay reagent)

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at an appropriate density.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Treatment: Add the diluted this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the replicon assay (e.g., 72 hours).

-

Viability Measurement: Add MTS reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Replication Complex (RC) Activity Assay

This assay helps to elucidate the mechanism of action by directly measuring the effect of the compound on the activity of isolated viral replication complexes.

Objective: To assess the direct impact of this compound on the function of HCV replication complexes.

Procedure:

-

Treatment of Replicon Cells: Treat HCV replicon cells (e.g., Huh-9-13) with varying concentrations of this compound.[1]

-

Isolation of RCs: Isolate the replication complexes from the treated cells through membrane fractionation.[1]

-

In Vitro RNA Synthesis: Measure the ability of the isolated RCs to synthesize nascent viral RNA in vitro in the absence of the inhibitor.[1] This is typically done by providing radiolabeled nucleotides and measuring their incorporation into newly synthesized RNA.

-

Analysis: Analyze the RNA products by gel electrophoresis and autoradiography to quantify the level of RNA synthesis. A reduction in nascent viral RNA in RCs isolated from this compound-treated cells indicates an effect on the replication machinery.

Summary

The in vitro data for this compound reveal a potent anti-HCV agent with a novel mechanism of action targeting NS4A. Its ability to disrupt the viral replication complex, coupled with a distinct resistance profile that lacks cross-resistance to other major classes of HCV inhibitors, underscores its potential as a component of combination antiviral therapy. The experimental protocols described herein provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.

References

- 1. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

ACH-806: A Technical Overview of a Novel HCV NS4A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV).[1][2] Developed through the collaboration of Achillion Pharmaceuticals and Gilead Sciences, this compound represented a novel class of direct-acting antivirals (DAAs) targeting the viral nonstructural protein 4A (NS4A).[1] The compound showed promise in early studies, effectively inhibiting viral replication in vitro and demonstrating antiviral activity in a proof-of-concept clinical trial in patients with genotype 1 HCV.[1][2] However, its development was ultimately discontinued.

This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its mechanism of action and the methodologies used to characterize it.

Pharmacokinetics and Clinical Development

In Vivo Pharmacokinetic Data

Detailed quantitative in vivo pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, half-life) in either preclinical animal models or human subjects are not publicly available. The development of this compound was discontinued following a Phase 1b/2 clinical trial. Typically, when a drug's development is halted at an early stage, the full dataset from preclinical and clinical studies is not published.

Clinical Trial and Discontinuation

In a Phase 1b/2 proof-of-concept trial, this compound demonstrated antiviral activity in patients infected with genotype 1 HCV.[1] Despite this efficacy, development was discontinued due to safety concerns. Preliminary data from the trial revealed small, reversible elevations of serum creatinine, a marker for kidney function, in study participants. This led Gilead and Achillion to halt the development of this compound and focus on other NS4A antagonist candidates.

Mechanism of Action

This compound functions as an antagonist of the HCV NS4A protein.[1] NS4A is a critical cofactor for the NS3 serine protease, forming a heterodimeric complex (NS3/4A) that is essential for the cleavage of the HCV polyprotein into mature viral proteins.[3] This processing is a vital step in the viral replication cycle.

The mechanism of action of this compound is distinct from that of NS3 protease inhibitors. Instead of targeting the protease active site, this compound alters the composition and function of the viral replication complex.[1][2] Key effects of this compound include:

-

Altering Replication Complexes: Treatment with this compound leads to compositional changes in the HCV replication complexes.[1]

-

Inducing NS4A Dimerization: The compound triggers the formation of a homodimeric form of NS4A (p14).[1]

-

Accelerated Degradation: The appearance of the p14 dimer is associated with the accelerated degradation of both NS3 and NS4A, reducing their content within the replication complexes.[1]

-

Impaired NS3-NS4A Interaction: this compound has been shown to impair the crucial interaction between the NS3 and NS4A proteins.

This unique mechanism means that this compound does not exhibit cross-resistance with NS3 protease inhibitors or NS5B polymerase inhibitors. Resistance mutations to this compound have been mapped to the N-terminus of the NS3 protein, in the region that interacts with NS4A.

Below is a diagram illustrating the proposed mechanism of action for this compound.

Experimental Protocols

While in vivo pharmacokinetic protocols for this compound are not available, the in vitro methods for assessing its antiviral activity have been described. The following is a representative protocol for the HCV replicon assay used to determine the potency of this compound.

HCV Replicon Luciferase Assay Protocol

1. Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV replication in a cell-based assay.

2. Materials:

-

Huh-luc/neo cells (Human hepatoma cells containing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Luciferase assay kit

3. Cell Culture and Seeding:

-

Maintain Huh-luc/neo cells in DMEM supplemented with 10% FBS and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of approximately 8,000 cells per well in a final volume of 200 µL of media.

-

Incubate the plates for 24 hours to allow for cell attachment.

4. Compound Preparation and Addition:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

-

Add the diluted compounds to the cell culture wells. The compounds are typically added at a 1:200 dilution from the DMSO plate, resulting in a final DMSO concentration of 0.5% in all wells, including vehicle controls.

5. Incubation:

-

Incubate the plates for 3 days (72 hours) post-compound addition.

6. Quantifying HCV Replication:

-

After the incubation period, quantify the level of HCV replicon replication by measuring the activity of the luciferase reporter gene.

-

Remove the culture medium from the wells.

-

Lyse the cells according to the protocol provided with the commercial luciferase assay kit.

-

Measure the luminescence in each well using a luminometer.

7. Data Analysis:

-

The luciferase signal is directly proportional to the level of HCV RNA replication.

-

Normalize the data to the vehicle control (0.5% DMSO without compound) which represents 100% replication.

-

Plot the percentage of inhibition against the compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that inhibits luciferase activity by 50%, using a non-linear regression analysis.

The workflow for a typical preclinical pharmacokinetic study, which would have been performed for this compound, is outlined in the diagram below.

Conclusion

This compound (GS-9132) was a promising anti-HCV compound with a novel mechanism of action targeting the viral NS4A protein.[1] It demonstrated potent in vitro activity and showed proof-of-concept in early clinical evaluation.[1] However, due to safety signals related to renal function, its development was discontinued. While detailed pharmacokinetic data remains unpublished, the study of this compound provided valuable validation for NS4A as a viable antiviral target, contributing to the broader landscape of HCV drug development.

References

In-Depth Technical Guide: ACH-806 Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACH-806, also known as GS-9132, is a potent antagonist of the Hepatitis C Virus (HCV) non-structural protein 4A (NS4A).[1] As a key component in the viral replication complex, NS4A is a critical target for antiviral therapy. This document provides a comprehensive technical overview of the available data on the solubility and stability of this compound, crucial parameters for its preclinical and clinical development. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulating, analyzing, and optimizing therapeutic strategies involving this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Chemical Name | N-(4-(pentyloxy)-3-(trifluoromethyl)phenyl)-3-pyridinecarboximidamide | MedChemExpress |

| Synonyms | GS-9132 | MedChemExpress |

| Molecular Formula | C19H20F3N3O2S | MedChemExpress |

| Molecular Weight | 411.44 g/mol | MedChemExpress |

| CAS Number | 870142-71-5 | MedChemExpress |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, detailed quantitative solubility data for this compound in a wide range of solvents and aqueous media is limited in publicly available literature.

Qualitative and Semi-Quantitative Solubility Data:

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Stock solutions are typically prepared in DMSO. One supplier suggests that for in vitro assays, this compound is serially diluted in 100% DMSO and then added to cell culture media at a 1:200 dilution, resulting in a final DMSO concentration of 0.5%.[1] | MedChemExpress[1] |

Further Research Recommendations:

A comprehensive solubility assessment of this compound is recommended. This should include determining its equilibrium solubility in:

-

A range of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile).

-

Aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Biorelevant media (e.g., FaSSIF, FeSSIF).

Experimental Protocol: Kinetic Solubility Assay

A suggested protocol for determining the kinetic solubility of this compound in aqueous buffers is provided below. This method is a high-throughput approach to estimate the solubility of a compound.

Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at pH 7.4.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (non-binding surface recommended)

-

Plate shaker

-

Spectrophotometer or HPLC-UV system

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

-

Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS in a 96-well plate. This will result in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Measurement: Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm). Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble compound using a validated HPLC-UV method.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Stability Profile

The chemical stability of this compound is paramount for ensuring its potency, safety, and shelf-life. As with solubility, comprehensive, publicly available stability data is scarce.

Storage Recommendations: Based on supplier information, solid this compound should be stored at -20°C.

Future Stability Studies: For a thorough stability assessment, the following studies are recommended according to ICH guidelines:

-

Solid-State Stability:

-

Long-term: 25°C/60% RH

-

Accelerated: 40°C/75% RH

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Solution-State Stability:

-

In various solvents and aqueous buffers at different pH values and temperatures.

-

Freeze-thaw stability of stock solutions.

-

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

High-intensity light source (as per ICH Q1B)

-

Temperature-controlled chambers

-

Validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 N. Incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Add H2O2 to the sample solution to a final concentration of 3%. Incubate at room temperature.

-

Thermal Stress (Solid): Store solid this compound at an elevated temperature (e.g., 80°C).

-

Photostability (Solid and Solution): Expose solid and solution samples to light as specified in ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products.

Mechanism of Action and Signaling Pathway

This compound inhibits HCV replication by targeting the NS4A protein. NS4A is a cofactor for the NS3 protease and is essential for the proper localization and function of the viral replication complex on intracellular membranes.

The proposed mechanism of action involves this compound binding to NS4A, which in turn alters the composition and function of the HCV replication complex. This disruption is thought to interfere with the processing of the HCV polyprotein and the assembly of new viral particles.

Figure 1. Simplified signaling pathway of HCV replication and the inhibitory action of this compound.

Experimental Workflows

In Vitro Anti-HCV Replicon Assay

This workflow outlines the general steps for assessing the in vitro efficacy of this compound against HCV replication using a replicon system.

Figure 2. General workflow for an in vitro anti-HCV replicon assay.

Conclusion

This compound is a promising anti-HCV agent with a specific mechanism of action. However, a comprehensive public dataset on its solubility and stability is currently lacking. The information and suggested experimental protocols provided in this guide are intended to serve as a starting point for researchers and developers working with this compound. Further detailed characterization of its physicochemical properties is crucial for its successful translation into a therapeutic product.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "aCh-806" presents a critical ambiguity in current biomedical research, referring to two distinct and significant therapeutic candidates: ch806 (ABT-806) , a monoclonal antibody targeting the epidermal growth factor receptor (EGFR) in oncology, and This compound , a small molecule inhibitor of the Hepatitis C Virus (HCV). This technical guide provides a comprehensive overview of both compounds, offering detailed insights into their mechanisms of action, quantitative data, and key experimental protocols to aid researchers and drug development professionals in their respective fields.

Part 1: ch806 and its Humanized Successor, ABT-806

Introduction and Background

Monoclonal antibody (mAb) 806, and its chimeric (ch806) and humanized (ABT-806) forms, represent a novel class of cancer therapeutics. Unlike other EGFR-targeting antibodies, ch806 selectively binds to a unique, transiently exposed epitope on EGFR. This epitope is preferentially displayed on mutant forms of the receptor, such as EGFRvIII (de2-7 EGFR), and on wild-type EGFR when it is overexpressed or activated by a ligand, a common feature of many epithelial cancers.[1] This specificity allows for targeted therapy against tumor cells while minimizing effects on normal tissues that express physiological levels of EGFR.[1][2] ABT-806 is the humanized version of mAb 806 developed for clinical use.[3]

Mechanism of Action

ABT-806 exerts its anti-tumor effects by binding to its specific EGFR epitope, which is located within a disulfide-bonded loop corresponding to amino acids 287-302 of the receptor.[1] This binding is thought to occur when the receptor is in a transitional, untethered conformation. By engaging this epitope, ABT-806 can inhibit EGFR signaling pathways, leading to a reduction in tumor cell proliferation, angiogenesis, and an increase in apoptosis.[3][4] The antibody has demonstrated potent activity against glioblastoma multiforme and squamous cell carcinoma xenograft models.[3]

Quantitative Data

The following tables summarize the key quantitative parameters for ch806 and its related compounds.

| Parameter | Value | Compound | Assay/Method | Source |

| Binding Affinity (Kd) | ~30 nM | mAb 806 | Binding to synthetic EGFR peptide (amino acids 287-302) |

| Pharmacokinetic Parameter | Value | Compound | Study Population | Source |

| Terminal Half-life (T1/2β) | ~78 hours | 111In-ch806 | Nude mice | [5] |

| Clearance (CLc) | 0.011 L/h | ABT-806 | Cancer patients (Phase I) | |

| Volume of Distribution (V1) | 3.5 L | ABT-806 | Cancer patients (Phase I) | |

| Half-life | 6.0 ± 1.5 days | 111In-ABT-806 (ABT-806i) | Cancer patients (Phase I) | [6][7] |

| Clinical Trial Data | Value/Observation | Compound | Study | Source |

| Recommended Phase 2 Dose (RP2D) | 24 mg/kg | ABT-806 | Phase I (NCT01255657) | [8] |

| Frequent Adverse Events (≥10%) | Fatigue (18%), Nausea (16%), Dermatitis acneiform (12%), Vomiting (10%) | ABT-806 | Phase I (NCT01255657) | [8] |

Experimental Protocols

This protocol is adapted from methodologies used to assess the presence of the EGFRvIII mutation in tumor tissues, a key target for ch806/ABT-806.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval, for example, by boiling in a 10 mM citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a serum solution from the same species as the secondary antibody.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for EGFRvIII (e.g., L8A4) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied and incubated.

-

Detection: The signal is developed using a chromogen substrate such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.

-

Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: The slides are dehydrated through a series of ethanol and xylene washes and then coverslipped.

This protocol provides a general framework for assessing the inhibition of EGFR signaling by ABT-806 in cancer cell lines.

-

Cell Culture and Treatment: Cancer cells known to express the ch806 epitope (e.g., A431) are cultured to near confluence. The cells are then serum-starved to reduce basal EGFR activity, followed by treatment with varying concentrations of ABT-806.

-

EGFR Stimulation: The cells are stimulated with a ligand such as Epidermal Growth Factor (EGF) to induce EGFR phosphorylation.

-

Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). A primary antibody against total EGFR is used on a parallel blot or after stripping the first antibody to normalize for protein loading.

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate. The band intensities are quantified using densitometry.

Signaling Pathway and Experimental Workflow Diagrams

Part 2: this compound, the HCV NS4A Antagonist

Introduction and Background

This compound is a small molecule inhibitor of the Hepatitis C Virus (HCV). It was identified through screening of compound libraries using HCV subgenomic replicon-containing cells. This compound has demonstrated potent activity against genotype 1 HCV replication in vitro and has shown antiviral effects in patients infected with genotype 1 HCV in a proof-of-concept clinical trial.[9]

Mechanism of Action

This compound functions as an antagonist of the HCV non-structural protein 4A (NS4A).[9] NS4A is a crucial cofactor for the NS3 protease, and the NS3-NS4A complex is essential for viral polyprotein processing and the formation of the viral replication complex. This compound treatment leads to a reduction in the levels of both NS3 and NS4A.[10] It is believed that this compound impairs the interaction between NS3 and NS4A, thereby disrupting the formation and function of the viral replication complexes.[10]

Quantitative Data

The following table summarizes the in vitro activity of this compound.

| Parameter | Value | Cell Line | HCV Genotype | Source |

| EC50 | 14 nM | Huh-luc/neo | 1b | |

| CC50 | > 25 µM | Huh-luc/neo | N/A | |

| Selectivity Index (SI) | > 1785 | - | - | Calculated |

The Selectivity Index is calculated as CC50 / EC50.

Experimental Protocols

This protocol is used to determine the potency of antiviral compounds like this compound in inhibiting HCV RNA replication.

-

Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-luc/neo) are seeded into 96-well plates.[11]

-

Compound Preparation and Addition: this compound is serially diluted in dimethyl sulfoxide (DMSO). The compound dilutions are then added to the cells, ensuring a final DMSO concentration that is non-toxic to the cells (e.g., 0.5%).[11]

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3 days).[11]

-

Luciferase Assay: After incubation, the cells are lysed, and a luciferase assay substrate is added. The luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

Cytotoxicity Assay (Concurrent): To determine the effect of the compound on cell viability, a concurrent cytotoxicity assay (e.g., MTS assay) is performed on the same or parallel plates.

-

Data Analysis: The EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 (the concentration at which 50% cytotoxicity is observed) are calculated by plotting the data using a non-linear regression model.

This protocol is designed to investigate the effect of this compound on the interaction between the HCV NS3 and NS4A proteins.

-

Cell Culture and Treatment: Huh-7 cells expressing HCV non-structural proteins (e.g., from a replicon or through transfection) are treated with this compound or a vehicle control.

-

Cell Lysis: The cells are lysed in a non-denaturing lysis buffer that preserves protein-protein interactions. The buffer should contain protease inhibitors.

-

Pre-clearing the Lysate: The cell lysates are incubated with protein A/G beads to reduce non-specific binding of proteins to the beads.

-

Immunoprecipitation: The pre-cleared lysates are incubated with an antibody specific for one of the proteins of interest (e.g., anti-NS4A) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples are analyzed by Western blotting using an antibody against the other protein in the complex (e.g., anti-NS3) to determine if it was co-immunoprecipitated. An input control (a small fraction of the cell lysate before immunoprecipitation) should be included to verify the presence of both proteins in the initial sample.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. pnas.org [pnas.org]

- 2. A monoclonal antibody recognizing human cancers with amplification/overexpression of the human epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of ABT-806, a Humanized Tumor-Specific Anti-EGFR Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Engineering and characterisation of chimeric monoclonal antibody 806 (ch806) for targeted immunotherapy of tumours expressing de2-7 EGFR or amplified EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering and characterisation of chimeric monoclonal antibody 806 (ch806) for targeted immunotherapy of tumours expressing de2-7 EGFR or amplified EGFR : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. A Phase 1 and Biodistribution Study of ABT-806i, an 111In-Radiolabeled Conjugate of the Tumor-Specific Anti-EGFR Antibody ABT-806 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase 1 study of ABT-806 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

ACH-806: A Technical Guide for Hepatitis C Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACH-806, also known as GS-9132, is a potent, small-molecule inhibitor of the Hepatitis C Virus (HCV).[1] It emerged from screening a compound library using HCV subgenomic replicon-containing cells.[2] While its clinical development was discontinued due to safety signals, this compound remains a valuable tool for HCV research due to its novel mechanism of action targeting the viral non-structural protein 4A (NS4A).[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and detailed experimental protocols.

Mechanism of Action

This compound acts as an NS4A antagonist, inhibiting HCV replication by altering the composition and function of the viral replication complex.[3][5] Unlike many other direct-acting antivirals that target the enzymatic activity of viral proteins like the NS3 protease or the NS5B polymerase, this compound does not inhibit HCV polyprotein processing or the NS5B RNA polymerase.[2][5]

Instead, its mechanism involves the following key steps:

-

Induction of NS4A Homodimerization: this compound triggers the formation of a 14 kDa homodimeric form of NS4A (p14).[3][5]

-

Destabilization of the Replication Complex: The formation of p14 is associated with a reduction in the levels of both NS3 and NS4A within the replication complex.[3][6] This is due to the accelerated degradation of these proteins.[3][5]

-

Inhibition of RNA Replication: The altered composition of the viral replication complex ultimately leads to the inhibition of viral RNA synthesis.[5][7]

This unique mechanism of action means that this compound does not exhibit cross-resistance with NS3 protease inhibitors or NS5B polymerase inhibitors.[1][2]

Quantitative Data Summary

The in vitro antiviral activity of this compound has been characterized in HCV replicon systems. The following table summarizes the key quantitative data.

| Parameter | Cell Line | HCV Genotype | Value | Reference |

| EC50 | Huh-luc/neo | 1b | 14 nM | [6][8] |

| EC50 | Replicon cells | 1a and 1b | 10 - 50 nM | [2][5] |

| CC50 | Huh-luc/neo | N/A | >10 µM | [9] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death.

Resistance Profile

Resistance to this compound has been studied in HCV replicon cells.[1] Key findings include:

-

Resistance Mutations: Mutations conferring resistance to this compound have been mapped to the N-terminus of the NS3 protein, specifically at amino acid positions 16 (Cysteine to Serine) and 39 (Alanine to Valine).[1]

-

Location of Mutations: These mutations are located in a region of NS3 that is crucial for its interaction with NS4A.[1]

-

No Cross-Resistance: Replicon variants resistant to this compound remain sensitive to NS3 protease inhibitors and NS5B polymerase inhibitors, and vice-versa.[1][2]

Experimental Protocols

HCV Replicon Assay

This is the primary cell-based assay used to determine the in vitro antiviral activity of this compound.

Methodology:

-

Cell Seeding: Huh-luc/neo cells, which contain an HCV genotype 1b subgenomic replicon with a luciferase reporter gene, are seeded in 96-well plates at a density of 8,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.[6][8]

-

Compound Addition: One day after seeding, this compound is serially diluted in 100% dimethyl sulfoxide (DMSO) and then added to the cells. The final DMSO concentration in the cell culture medium is maintained at 0.5%.[6][8]

-

Incubation: The cells are incubated with the compound for 3 days.[6][8]

-

Quantification of Replication: The inhibition of HCV replicon replication is quantified by measuring the luciferase activity using a commercial luciferase assay kit.[6][8] The luminescence signal is proportional to the level of viral replication.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of the compound.

Immunoprecipitation and Western Blot Analysis for Replication Complex Composition

This assay is used to investigate the effect of this compound on the protein composition of the viral replication complex.

Methodology:

-

Treatment of Replicon Cells: HCV replicon-containing cells (e.g., Huh-9-13) are treated with varying concentrations of this compound overnight.[10]

-

Isolation of Replication Complexes: The membrane fractions containing the replication complexes are isolated from the treated cells.[5]

-

SDS-PAGE and Western Blotting: The isolated replication complexes are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Immunodetection: The membrane is probed with specific antibodies against HCV non-structural proteins (e.g., anti-NS3, anti-NS4A, anti-NS5A) to detect changes in their levels.[10]

-

Detection of p14: To detect the NS4A homodimer (p14), cell lysates from treated cells are subjected to immunoprecipitation with an anti-NS4A antibody, followed by Western blot analysis.[10]

Visualizations

References

- 1. Selection of replicon variants resistant to this compound, a novel hepatitis C virus inhibitor with no cross-resistance to NS3 protease and NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an NS4A antagonist, inhibits hepatitis C virus replication by altering the composition of viral replication complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gilead.com [gilead.com]

- 5. This compound, an NS4A Antagonist, Inhibits Hepatitis C Virus Replication by Altering the Composition of Viral Replication Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ACH-806: An NS4A Antagonist for Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of ACH-806, a potent and specific small-molecule inhibitor of the Hepatitis C Virus (HCV). This compound, also known as GS-9132, functions as an NS4A antagonist, offering a unique mechanism of action for antiviral research and development.[1]

Mechanism of Action

This compound targets the HCV non-structural protein 4A (NS4A).[1] Its mechanism does not involve the direct inhibition of HCV polyprotein processing or the NS5B RNA polymerase.[2] Instead, this compound is understood to alter the composition and function of the viral replication complex.[1] Treatment with this compound leads to the formation of an NS4A homodimer (p14) and is associated with the reduced stability and accelerated degradation of both NS3 and NS4A proteins within the replication complex.[1][2] This disruption of the NS3-NS4A interaction is a key aspect of its antiviral activity.[2]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound, an NS4A antagonist.

Quantitative Data Summary

The following tables summarize the in vitro efficacy, cytotoxicity, and resistance profile of this compound against HCV.

Table 1: In Vitro Activity of this compound against HCV Genotype 1b

| Parameter | Cell Line | Value | Reference |

| EC50 (nM) | Huh-luc/neo | 14 | [1] |

| EC50 (µM) | Genotype 1a/1b replicon cells | 0.01 - 0.05 | [2] |

| CC50 (µM) | Huh-luc/neo | >25 | [1] |

Table 2: Resistance Profile of this compound

| Mutation Location | Amino Acid Change | Fold Change in EC50 | Reference |

| NS3 | Cys16 -> Ser | >100 | [2] |

| NS3 | Ala39 -> Val | >100 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

-

Huh-luc/neo cells (Huh-7 cells harboring a genotype 1b HCV replicon with a luciferase reporter gene)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

Cell Seeding:

-

Culture Huh-luc/neo cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells.

-

Seed the cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

-

Add 1 µL of each diluted compound to the respective wells of the 96-well plate. The final DMSO concentration should be 0.5%. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Read the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

-

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for determining the antiviral activity of this compound.

Cytotoxicity Assay (CC50 Determination)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using an MTS assay.

-

Huh-7 cells (or the replicon-containing cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound compound

-

DMSO

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Spectrophotometer

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of each diluted compound to the respective wells. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-